Propyl 2-methylbutyrate

Catalog No.
S1533598
CAS No.
37064-20-3
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl 2-methylbutyrate

CAS Number

37064-20-3

Product Name

Propyl 2-methylbutyrate

IUPAC Name

propyl 2-methylbutanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3

InChI Key

TZFQMSDUSOTCJC-UHFFFAOYSA-N

SMILES

CCCOC(=O)C(C)CC

Synonyms

(±)-Propyl 2-Methylbutanoate; Propyl 2-Methylbutyrate; n-Propyl 2-Methylbutyrate; n-Propyl α-Methylbutyrate

Canonical SMILES

CCCOC(=O)C(C)CC

Propyl 2-methylbutyrate is an organic compound classified as a fatty acid ester, specifically an ester derivative of butyric acid. Its chemical formula is C8H16O2C_8H_{16}O_2, and it is recognized for its fruity aroma, which makes it appealing in various applications, particularly in the food and fragrance industries. The compound is also known by its IUPAC name, 2-methylpropyl butanoate, and has a CAS Registry Number of 37064-20-3. Propyl 2-methylbutyrate can be found in natural sources such as the hops plant (Humulus lupulus) and the durian fruit (Durio zibethinus) .

Propyl 2-methylbutyrate interacts with olfactory receptors in the nose, triggering the perception of its characteristic fruity aroma []. The specific mechanism of its flavor perception is not fully elucidated but likely involves interaction with taste receptors on the tongue.

Propyl 2-methylbutyrate is generally considered safe for use in flavors and fragrances at approved levels []. However, it can cause skin irritation and may be harmful if inhaled or ingested in large quantities [].

  • Flammability: Propyl 2-methylbutyrate has a flash point of 33.33 °C, indicating flammability. Proper handling and storage are necessary to avoid fire hazards [].
Typical of esters, including:

  • Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water, often catalyzed by an acid or base.
  • Transesterification: In this process, Propyl 2-methylbutyrate can react with another alcohol to form a different ester and alcohol.
  • Esterification: The formation of Propyl 2-methylbutyrate from butyric acid and propanol through a condensation reaction that releases water.

These reactions are fundamental in synthetic organic chemistry for modifying esters for desired properties or functionalities.

Propyl 2-methylbutyrate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves reacting butyric acid with propanol in the presence of an acid catalyst. The reaction typically requires heating to facilitate the formation of the ester.
    Butyric Acid+PropanolH2SO4Propyl 2 methylbutyrate+Water\text{Butyric Acid}+\text{Propanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Propyl 2 methylbutyrate}+\text{Water}
  • Transesterification: This method can also be employed by reacting another ester with propanol under similar conditions.

These methods are widely used in laboratory synthesis and industrial production.

Propyl 2-methylbutyrate finds applications across various fields:

  • Food Industry: It is used as a flavoring agent due to its fruity aroma, enhancing the sensory qualities of food products.
  • Fragrance Industry: The compound serves as a fragrance component in perfumes and cosmetics.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other organic compounds.

Its pleasant scent and functional properties make it valuable in these industries .

While detailed interaction studies specifically on Propyl 2-methylbutyrate are scarce, research on similar esters suggests potential interactions with biological systems. For instance, studies have shown that esters can interact with enzymes involved in lipid metabolism, which may influence their efficacy as flavoring agents or preservatives . Further research is needed to elucidate specific interactions involving Propyl 2-methylbutyrate.

Several compounds share structural similarities with Propyl 2-methylbutyrate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Propyl ButyrateC7H14O2C_7H_{14}O_2One carbon less than Propyl 2-methylbutyrate
Isobutyl ButyrateC8H16O2C_8H_{16}O_2Similar structure but different branching
Ethyl ButyrateC6H12O2C_6H_{12}O_2Shorter carbon chain compared to Propyl variant
Butyric AcidC4H8O2C_4H_8O_2Parent compound; lacks propyl group

Propyl 2-methylbutyrate stands out due to its unique combination of a branched alkane structure and fruity aroma profile, making it particularly useful in flavoring and fragrance applications .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

37064-20-3

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 08-15-2023

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